

GSK2837808A: A Technical Guide to its Selectivity for LDHA over LDHB

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Compound of Interest

Compound Name: GSK2837808A

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This in-depth technical guide explores the core selectivity of the potent lactate dehydrogenase (LDH) inhibitor, **GSK2837808A**, for the LDHA isoform over the LDHB isoform. The document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying mechanism of its selective action.

Quantitative Selectivity Data

GSK2837808A demonstrates a significant and consistent selectivity for the inhibition of human lactate dehydrogenase A (LDHA) over lactate dehydrogenase B (LDHB). This selectivity is crucial for its potential therapeutic applications, particularly in oncology, where cancer cells often exhibit a heightened reliance on LDHA-mediated glycolysis. The half-maximal inhibitory concentration (IC₅₀) values from various biochemical assays are summarized below.

Target Isoform	Reported IC ₅₀ (nM)	Fold Selectivity (LDHB/LDHA)	Reference
Human LDHA	2.6	~16.5x	[1]
Human LDHB	43	[1]	
Human LDHA	1.9	~7.4x	[2]
Human LDHB	14	[2]	

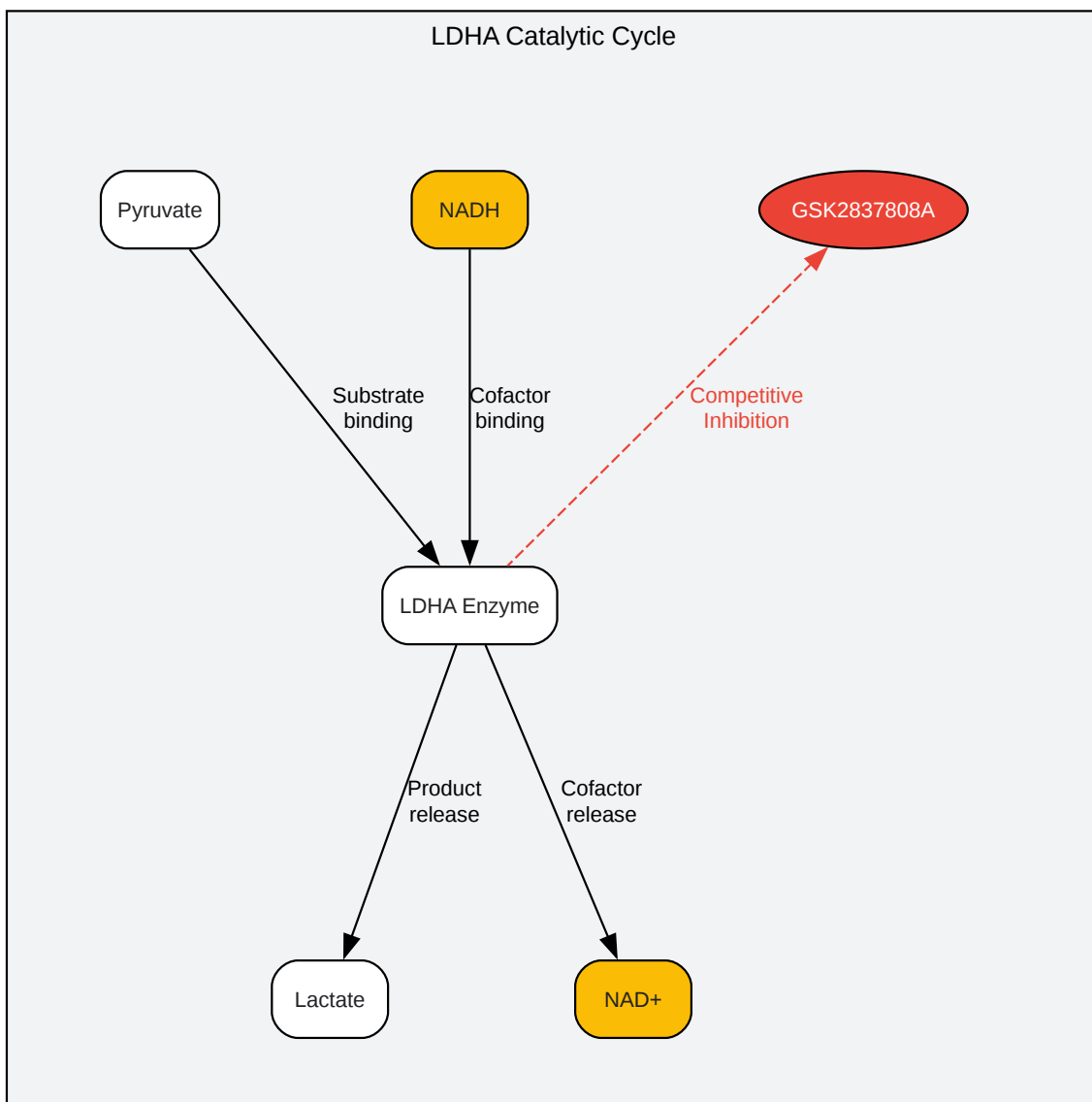
Note: Minor variations in reported IC50 values can be attributed to differences in experimental assay conditions.

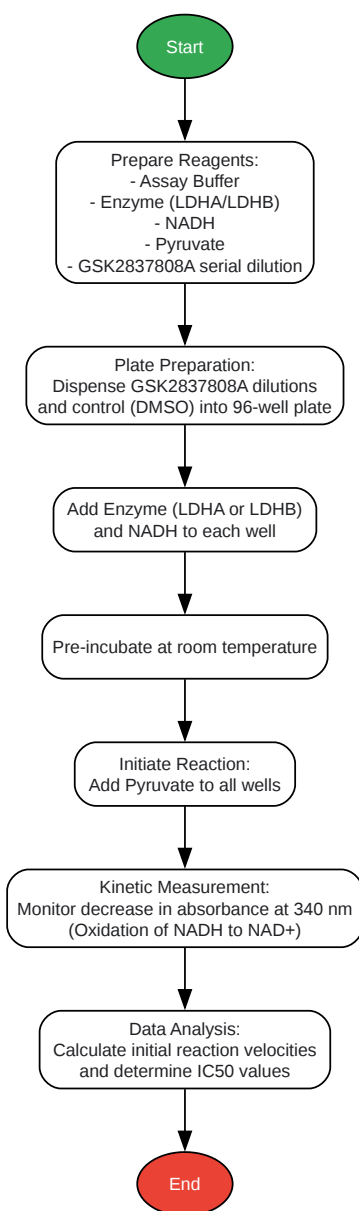
Mechanism of Selective Inhibition

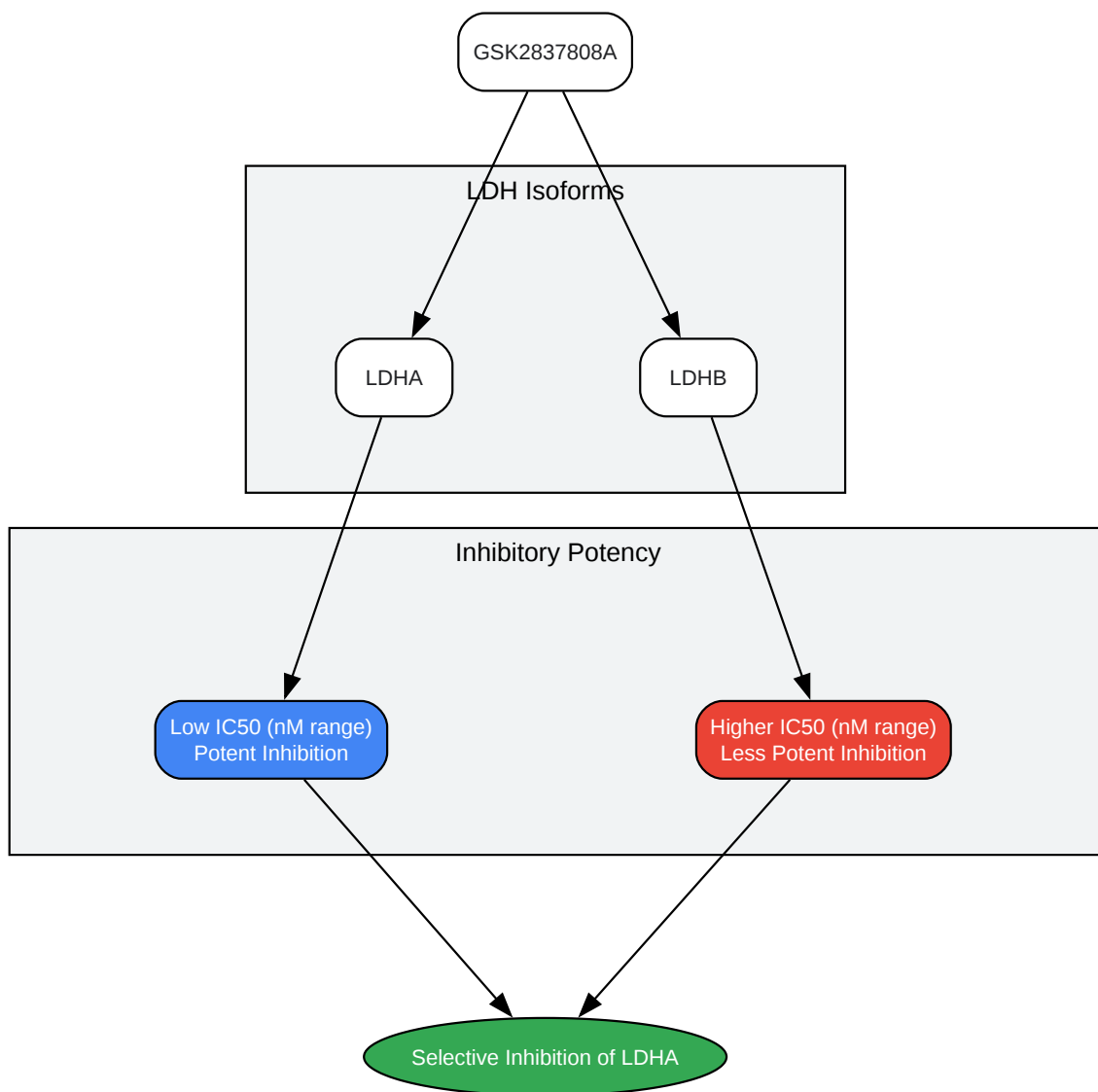
GSK2837808A functions as a potent and reversible NADH-competitive inhibitor of LDHA.^[3]

The enzyme lactate dehydrogenase catalyzes the interconversion of pyruvate and lactate with the concomitant conversion of NADH and NAD⁺. **GSK2837808A** exerts its inhibitory effect by competing with the cofactor NADH for binding to the active site of the LDHA enzyme. This competition effectively blocks the catalytic cycle, leading to a reduction in lactate production.

The selectivity for LDHA over LDHB is attributed to subtle differences in the amino acid residues lining the cofactor binding pockets of the two isoforms, which allows for a higher affinity binding of **GSK2837808A** to LDHA.







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